2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. This particular compound also contains a phenylacetamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow chemistry techniques, which allow for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution reactions could introduce new functional groups into the azetidine ring .
Scientific Research Applications
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function. The phenylacetamide moiety can also interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide is unique due to the combination of the azetidine ring and the phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-4-11(5-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSOVWLEICKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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